Product packaging for Methylene(Cat. No.:CAS No. 2465-56-7)

Methylene

Cat. No.: B1212753
CAS No.: 2465-56-7
M. Wt: 14.027 g/mol
InChI Key: HZVOZRGWRWCICA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methylene Blue (C 16 H 18 ClN 3 S), also known as methylthioninium chloride, is a heterocyclic aromatic and cationic thiazine dye with a molecular weight of 319.85 g/mol . First synthesized in 1876 , it serves as a versatile compound in diverse research fields. In biomedical research, its well-documented mechanism of action involves acting as an alternative electron carrier and a cyclic guanosine monophosphate (cGMP) pathway inhibitor . This underpins its study in models of septic and vasoplegic shock to improve hemodynamic parameters . It is also a classic agent for investigating methemoglobinemia, where it acts by reducing ferric iron (Fe³⁺) in hemoglobin back to its oxygen-carrying ferrous state (Fe²⁺) . Furthermore, this compound Blue is a subject of significant neuroscience research due to its ability to cross the blood-brain barrier. Studies explore its potential to attenuate the formation of amyloid plaques and neurofibrillary tangles, and to improve mitochondrial function, making it a probe for conditions like Alzheimer's disease . Its antiviral properties are another active area of investigation, with research indicating potential activity against various viruses, including SARS-CoV-2, through mechanisms such as photodynamic inactivation and inhibition of viral replication . In cell biology, it functions as a stain in techniques like Wright-Giemsa . Beyond biomedicine, this compound Blue is a widely used model pollutant in environmental science for developing and evaluating novel sorbents and advanced oxidation processes for wastewater treatment . Researchers should note that this compound Blue is a monoamine oxidase inhibitor (MAOI) and can pose a risk of serotonin toxicity, particularly at doses exceeding 5 mg/kg and when combined with serotonergic drugs . It is also contraindicated in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency due to the risk of hemolytic anemia . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH2 B1212753 Methylene CAS No. 2465-56-7

Properties

CAS No.

2465-56-7

Molecular Formula

CH2

Molecular Weight

14.027 g/mol

InChI

InChI=1S/CH2/h1H2

InChI Key

HZVOZRGWRWCICA-UHFFFAOYSA-N

SMILES

[CH2]

Canonical SMILES

[CH2]

Origin of Product

United States

Electronic Structure and Spin States of Methylene

Singlet and Triplet States of Methylene

This compound's two lowest-energy electronic states are the ground-state triplet (³B₁) and the first excited-state singlet (¹A₁). These states differ in their electron spin configurations and spatial arrangements. acs.orgnih.govwikipedia.org The triplet state is generally the more stable ground state for simple hydrocarbon carbenes like this compound, while the singlet state is an excited state. wikipedia.orglibretexts.org However, the energy difference between these states is relatively small, allowing for interconversion under certain conditions. wikipedia.orglibretexts.org

The triplet state of this compound has a bent geometry with a larger H-C-H bond angle, typically around 133.84°. wikipedia.org It is paramagnetic due to the presence of two unpaired electrons. wikipedia.orglibretexts.org The singlet state is also bent but has a smaller H-C-H bond angle of about 102°. wikipedia.orglibretexts.org In the singlet state, the two non-bonding electrons are spin-paired. libretexts.org

Electronic Configurations and Orbital Occupation

The electronic configuration of the ground-state triplet this compound is (1a₁)²(2a₁)²(1b₂)²(3a₁¹)(1b₁¹). The two non-bonding electrons occupy different orbitals (3a₁ and 1b₁) and have parallel spins, resulting in a total spin of S=1. acs.orgnih.govuchicago.edu The 3a₁ orbital lies in the molecular plane and has σ symmetry, while the 1b₁ orbital is perpendicular to the plane and has π symmetry.

For the first excited-state singlet this compound, the electronic configuration is (1a₁)²(2a₁)²(1b₂)²(3a₁²). In this configuration, the two non-bonding electrons are spin-paired in the 3a₁ orbital, resulting in a total spin of S=0. acs.orgnih.govuchicago.edu The singlet state can also be described with both non-bonding electrons paired in the 1b₁ orbital, but this state is higher in energy.

The orbital occupation of the frontier orbitals (3a₁ and 1b₁) is key to understanding the different properties of the singlet and triplet states. In the triplet, each of these orbitals is singly occupied, while in the singlet, one is doubly occupied and the other is empty (or higher in energy). acs.orgnih.govuchicago.edu

Singlet-Triplet Energy Gap Determination

The energy difference between the singlet and triplet states, known as the singlet-triplet gap (ΔEST), is a crucial parameter influencing this compound's reactivity. The experimentally determined singlet-triplet energy gap for this compound is approximately 9 kcal/mol (equivalent to about 14 mEₕ or 3159 cm⁻¹) at the equilibrium geometry of the triplet state (Tₑ). acs.orgarxiv.orgresearchgate.net

Computational methods are widely used to determine this energy gap. However, accurately calculating the singlet-triplet gap for this compound has been a challenge for theoretical chemistry due to the multireference character of the electronic states involved. arxiv.orgresearchgate.net Early methods like Hartree-Fock (HF) and MP2 tend to overestimate the gap. arxiv.orgresearchgate.net More advanced methods, such as multireference configuration interaction (MRCI) and coupled-cluster methods with perturbative triplet excitations (CCSD(T)), along with large basis sets, are required to obtain results in good agreement with experimental values. nih.govarxiv.orgresearchgate.net For instance, MRCISD calculations with extended basis sets have yielded values close to the experimental gap. rsc.org The calculated gap can be sensitive to the basis set used in the calculations. arxiv.orgresearchgate.net

Table 1. Experimentally Determined and Calculated Singlet-Triplet Energy Gaps for this compound

Method/Basis SetSinglet-Triplet Gap (kcal/mol)Singlet-Triplet Gap (mEₕ)Singlet-Triplet Gap (cm⁻¹)Source
Experiment~9.03~14~3159 acs.orgarxiv.orgresearchgate.net
SCI (cc-pVDZ)-~18- acs.orgnih.govarxiv.org
CCSD (cc-pVDZ)-~24- acs.orgnih.gov
MRCISD (extended basis set)9.6-- rsc.org
MRCISD/aug-cc-pV6Z-Differs by 0.2 mEₕ from Exp- nih.govresearchgate.net
SQD (cc-pVDZ)-~19- arxiv.org
DLPNO-CCSD(T) (for free DPC)-3.3-- nih.gov

Note: Negative values for the gap indicate a triplet ground state. Conversions are approximate.

Factors Influencing Spin State Stability

The relative stability of the singlet and triplet states of carbenes, including this compound, can be influenced by various factors, such as the nature of substituents attached to the carbene carbon and interactions with the environment like hydrogen bonding. wikipedia.orgiastate.edu

Substituent Effects on Singlet Carbene Stability

Substituents can significantly alter the singlet-triplet energy gap and, in some cases, reverse the ground state preference. Substituents that can donate electron pairs can stabilize the singlet state by delocalizing electron density into the formally empty p orbital on the carbene carbon. libretexts.orgiastate.eduarkat-usa.org This π-electron donation is a key factor in stabilizing the singlet state. iastate.eduarkat-usa.org For example, substituents with lone pairs like amino (-NH₂) or alkoxy (-OR) groups can effectively stabilize the singlet state through resonance. iastate.eduarkat-usa.org

Conversely, electron-withdrawing substituents can also influence the relative stability, although the effects can be complex and may not always follow simple electronegativity arguments. iastate.eduarkat-usa.org The ability of substituents to act as π donors or acceptors plays a crucial role in shifting the energy preference between the singlet and triplet states. vaia.com

Studies on substituted carbenes have shown that the extent of stabilization of the singlet state depends on the nature and position of the substituent. iastate.eduarkat-usa.orgvaia.com For instance, silyl (B83357) (-SiH₃) or germyl (B1233479) (-GeH₃) groups in a β-position to the carbene carbon can preferentially stabilize the singlet state through a mechanism analogous to the β-silicon effect observed in cation chemistry, involving the polarizability of the C-Si or C-Ge bonds and orbital alignment for electron donation. iastate.edu Aryl substituents can also stabilize both singlet and triplet carbenes, with larger aryl groups generally providing greater stabilization. scispace.com

Hydrogen Bonding Effects on Spin States

Interactions with solvent molecules or other species through hydrogen bonding can also influence the spin states of carbenes. Quantum chemical calculations predict that hydrogen bond donors can modify the singlet-triplet gap of carbenes. dovepress.comtandfonline.com For simple carbenes like this compound, the formation of hydrogen bonds with molecules such as water or methanol (B129727) can lead to a decrease in the singlet-triplet gap, although the triplet state typically remains the ground state. dovepress.comtandfonline.com This stabilization of the singlet state by hydrogen bonding is often attributed to an increase in the dipole moment of the singlet state, leading to greater charge reorganization and stabilization through electrostatic interactions. nih.govdovepress.comtandfonline.com

In some cases, particularly for carbenes with a small intrinsic singlet-triplet gap, hydrogen bonding can even cause a spin-state switch, making the singlet state the ground state. nih.govdovepress.comtandfonline.com This has been observed computationally for diphenylcarbene (Ph₂C) interacting with water or methanol. nih.govdovepress.comtandfonline.com Hydrogen bonding at the carbenic carbon can involve charge transfer from the sp² lone pair of the singlet carbene to the antibonding σ* orbitals of the hydrogen bond donor, a mechanism that is less significant in the triplet state. nih.gov

Potential Energy Surfaces (PES) Analysis of this compound

Potential Energy Surfaces (PES) are essential for understanding the reactivity and dynamics of chemical species like this compound. A PES represents the energy of a molecule as a function of its geometry. Analyzing the PES of this compound allows for the study of reaction pathways, transition states, and the interconversion between different electronic states. aip.org

Studies involving the PES of this compound have investigated its reactions, such as addition to olefins. These studies often involve calculating minimum energy paths (MEPs) for reactions on both the singlet and triplet potential energy surfaces. The intersection or crossing points between the singlet and triplet PESs are particularly important, as they represent regions where intersystem crossing (conversion between spin states) can occur. arxiv.org

Computational methods, including multireference configuration interaction (MRD-CI) and coupled-cluster methods, are used to map out the PESs of this compound. aip.orgaip.orgresearchgate.net These calculations provide insights into the energy landscape of this compound and its reaction pathways in different spin states. For example, calculations have explored the PES for the dissociation of this compound, revealing how the relative energies of the singlet and triplet states change as bonds are stretched, and identifying level crossings where the ground state changes from triplet to singlet. arxiv.org Analytical functions are often fitted to ab initio calculated energy points to create a continuous representation of the PES for use in dynamics simulations. aip.orgaip.orgresearchgate.net

Advanced Theoretical and Computational Chemistry of Methylene

Quantum Chemical Calculation Methodologies for Methylene

The study of this compound's electronic structure and reactivity has driven the application and advancement of various quantum chemical methodologies. Its ground state is a triplet radical, and it has a low-lying excited singlet state, making it a challenging system for theoretical description due to the presence of unpaired electrons and significant electron correlation effects. arxiv.org

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum chemical method due to its balance of computational cost and accuracy for many systems. However, for open-shell radicals and systems with strong electron correlation, such as this compound, traditional DFT methods may face limitations in accurately capturing the subtleties of their electronic structure. arxiv.org Despite these challenges, DFT has been applied to this compound, sometimes for initial calculations or specific properties. For instance, certain DFT functionals like BLYP and B3LYP have been used in calculations involving the this compound molecule. hi.is While some studies involving "this compound" in DFT calculations focus on this compound blue and its interactions with other materials, these are distinct from calculations on the this compound radical (CH₂). mdpi.comrandallcygan.comresearchgate.netrsc.orgacs.org Classical quantum chemical methods, including DFT, can become computationally expensive for larger systems or may lack the necessary accuracy for complex cases like open-shell radicals. arxiv.org

Coupled-Cluster Theory (CC) and High-Level Ab Initio Methods

Coupled-Cluster (CC) theory and other high-level ab initio methods are known for their accuracy in describing electron correlation, making them valuable for studying this compound. Methods such as Coupled Cluster Singles and Doubles (CCSD) and Coupled Cluster Singles, Doubles, and Triples (CCSDT) have been applied to this compound. aip.orgacs.orgaip.org These methods are often used to provide highly accurate reference values for benchmarking other computational approaches. aip.org For example, CCSDT calculations have been performed to determine properties like the adiabatic singlet-triplet gap in this compound. aip.org High-level ab initio calculations, including multireference configuration interaction methods, have been employed to investigate the electronic states of this compound, such as the ground triplet state and various excited singlet states. nih.govacs.orgmdpi.com These calculations contribute to a detailed understanding of this compound's potential energy surfaces and spectroscopic properties. acs.orgmdpi.com Comparisons between two-determinant coupled cluster methods and full configuration interaction have shown good agreement for this compound, highlighting the capability of advanced CC approaches. aip.org

Sample-Based Quantum Diagonalization (SQD) for Electronic Structure

Sample-Based Quantum Diagonalization (SQD), also referred to as Quantum Selected Configuration Interaction (QSCI), is a variational quantum algorithm that has emerged as a promising approach for calculating the electronic structure of molecules, particularly challenging systems like open-shell radicals. arxiv.orgacs.orgmatterwavex.comnih.govarxiv.org SQD utilizes quantum circuits to sample relevant electronic configurations, which are then used to construct a reduced Hamiltonian that is diagonalized classically to obtain approximate eigenstates. matterwavex.com This method has been successfully applied to this compound (CH₂), marking a significant step in using quantum computing for open-shell systems. arxiv.orgmatterwavex.comnih.govquantumcomputingreport.com Recent studies have employed SQD on quantum processors with a significant number of qubits (e.g., 52 qubits) to compute properties like the singlet-triplet energy gap of this compound, with results showing close agreement with high-accuracy classical benchmarks and experimental data. arxiv.orgacs.orgnih.govibm.comarxiv.org This demonstrates the potential of SQD within a quantum-centric supercomputing framework for tackling chemically relevant problems. ibm.com

Selected Configuration Interaction (SCI) Approaches

Selected Configuration Interaction (SCI) methods are a class of ab initio techniques that aim to approximate the computationally expensive Full Configuration Interaction (FCI) by including only the most important configurations in the calculation. acs.orgaip.org FCI provides the exact solution within a given basis set but is limited to very small molecules due to its exponential scaling. arxiv.org SCI methods offer a more tractable approach while still providing a high level of accuracy. SCI calculations have been extensively used in the study of this compound, often serving as a benchmark for evaluating the performance of other computational methods, including newer quantum algorithms like SQD. arxiv.orgacs.orgnih.govarxiv.orgarxiv.org Comparisons between SQD and SCI calculations for this compound's singlet and triplet states and their energy gap have shown good agreement, validating the capability of the quantum approach. arxiv.orgacs.orgnih.govarxiv.org

Molecular Dynamics (MD) Simulations of this compound Interactions

While molecular dynamics (MD) simulations are powerful tools for studying the time-dependent behavior and interactions of molecules, the provided search results primarily discuss MD simulations involving "this compound blue," a different chemical compound (C₁₆H₁₈ClN₃S), and its interactions with materials like DNA or clay minerals. acs.orgcambridge.orgosti.govnih.gov Information specifically on molecular dynamics simulations of the this compound radical (CH₂) itself, such as its reactions or interactions in various environments, was not found within the scope of the search results.

Benchmarking and Validation of Theoretical Methods with this compound

This compound (CH₂) holds a significant position as a benchmark molecule in computational chemistry. arxiv.org Its relatively small size, combined with the challenges posed by its open-shell character and the presence of low-lying electronic states, makes it an ideal system for evaluating the performance and accuracy of newly developed or existing theoretical and computational methodologies. arxiv.orgaip.orghi.is

Benchmarking studies involving this compound typically focus on comparing calculated properties, such as the singlet-triplet energy gap, equilibrium geometries, and potential energy surfaces, with available experimental data and highly accurate theoretical results obtained from methods considered near the FCI limit. arxiv.orgaip.orgacs.orgaip.orgmdpi.com The historical controversy surrounding the predicted geometry and singlet-triplet splitting of this compound in the early days of ab initio calculations further solidified its role as a crucial test case, demonstrating the increasing reliability of computational methods as they advanced. hi.ismdpi.com Recent work, including studies utilizing quantum computing techniques like SQD, continues to use this compound to benchmark performance against established classical methods like SCI and experimental values, highlighting both the successes and current limitations of these approaches. arxiv.orgacs.orgarxiv.org

Analysis of Bonding Theory and Electron Affinity

This compound exists in different electronic states, with the triplet ground state (³B₁) and the first excited singlet state (¹A₁) being the most relevant for its chemical behavior. The bonding in this compound can be described using molecular orbital theory. In the triplet state, this compound has two unpaired electrons, leading to its diradical character. The ¹A₁ singlet state is higher in energy than the triplet state. The energy difference between these states, the singlet-triplet gap, has been a subject of significant theoretical and experimental investigation, with values around 8-9 kcal/mol reported. aip.org

The electron affinity (EA) of this compound is defined as the energy released when an electron is added to form the this compound anion (CH₂⁻). Theoretical calculations have been employed to determine the electron affinity of this compound. Early large basis set configuration interaction calculations suggested an electron affinity of 0.42 eV for the ³B₁ state, with an empirical correction increasing the estimate to approximately 0.63 eV. aip.org This value aligns better with some reinterpretations of photoelectron spectroscopy data. aip.org The experimental electron affinity for this compound is reported to be 0.652 ± 0.006 eV. nist.gov Computational studies on electron affinities often face challenges in accurately accounting for the correlation energies of both the neutral and anionic species. aip.orgresearchgate.net

Table 1: Selected Electron Affinity Values for this compound

StateCalculated EA (eV)Experimental EA (eV)Source Type
³B₁ (Estimate)~0.63-Theoretical aip.org
--0.652 ± 0.006Experimental nist.gov

Computational Elucidation of Reaction Pathways and Intermediates

Computational chemistry, particularly using methods like Density Functional Theory (DFT) and high-level ab initio calculations, has been instrumental in elucidating the complex reaction pathways and transient intermediates involving this compound. These studies provide insights into the energy profiles and structural changes that occur during reactions.

For instance, computational studies have investigated this compound transfer reactions, revealing detailed mechanisms involving sequences of bond activation and formation. acs.org In some cases, this compound transfer can proceed through C-C reductive elimination and oxidative addition sequences. acs.org Computational analyses can identify rate-determining steps, such as C-C reductive elimination in certain this compound transfer reactions. acs.org

Computational methods are also used to explore potential energy surfaces and identify intermediates that may be difficult to detect experimentally. The concept of "hidden intermediates" and "hidden transition states" has emerged from computational analyses of reaction mechanisms, particularly in barrierless reactions. smu.edu These transient species can be revealed through detailed analysis of the reaction path. smu.edu

In biological systems, computational tools like quantum mechanics/molecular mechanics (QM/MM) calculations have been applied to study enzymatic reactions involving this compound transfer, such as in thymidylate synthase. pnas.orgpnas.org These studies have helped to identify and characterize reaction intermediates, including noncovalent and covalent species, and to understand the branching of reaction pathways. pnas.orgpnas.org Computational results can be correlated with experimental data, such as NMR, to support the formation of proposed intermediates. mdpi.com

Computational studies provide a detailed understanding of how this compound participates in various reactions, revealing the nature of transition states and intermediates that govern reaction outcomes. smu.edumdpi.com

Table 2: Examples of Computationally Studied this compound Reactions and Intermediates

Reaction TypeComputational MethodKey FindingsRelevant Intermediate Types
This compound TransferDFTC-C reductive elimination/oxidative addition sequence, rate-determining stepsη²-arene complex, Agostic C-H complex acs.org
Barrierless ReactionsURVAIdentification of hidden intermediates and transition statesTransient species along reaction path smu.edu
Enzymatic (e.g., Thymidylate Synthase)QM/MMIdentification of noncovalent and covalent intermediates, branched pathwaysNoncovalent intermediates, Covalent exocyclic this compound intermediate pnas.orgpnas.org
Catalyzed ReactionsDFTElucidation of mechanistic pathways, intermediate formationLigand-coordinated intermediates mdpi.com

Generation and Spectroscopic Characterization Methodologies for Methylene Ch₂

Laboratory Generation Techniques

Thermal Decomposition of Diazo Compounds

The use of heat to break down diazo compounds is a common method for generating carbenes, including methylene. britannica.compku.edu.cn This process, known as thermolysis, involves heating a diazo compound, which then cleaves to yield the corresponding carbene and a stable molecule of nitrogen gas. britannica.com The simplest diazo compound, diazomethane (B1218177) (CH₂N₂), is a frequently used precursor for producing this compound. byjus.com

The thermal stability of diazo compounds, and thus the temperature required for decomposition, is influenced by their molecular structure. nih.govrsc.org A clear exothermic decomposition is observed via Differential Scanning Calorimetry (DSC), which corresponds to the dissociation of the diazo compound into nitrogen gas and the highly reactive carbene. nih.gov For instance, the decomposition of ethyl 2-diazoacetate shows a sharp mass loss corresponding to the release of N₂ gas beginning at approximately 85°C. nih.gov Generally, electron-rich substituents tend to lower the thermal stability of diazo compounds. nih.gov While thermal decomposition is effective, it can be less controlled than other methods, and the high temperatures can sometimes lead to undesired side reactions of the resulting carbene. pku.edu.cn

Table 1: Thermal Decomposition Data for Ethyl 2-diazoacetate

Parameter Value Reference
Onset Temperature (Tonset) ~85 °C nih.gov
Mass Loss 14.8% nih.gov

This interactive table summarizes the thermal decomposition characteristics of a representative diazo compound.

Photochemical Decomposition of Precursors

Photolysis, the decomposition of a chemical compound by light, provides an alternative and often more controlled method for generating this compound. britannica.com This technique uses the energy from absorbed light to break chemical bonds within a precursor molecule. britannica.com Diazo compounds, particularly diazomethane, are common precursors in photochemical methods. britannica.comlumenlearning.com When exposed to light, diazomethane readily loses a molecule of nitrogen gas to form this compound. byjus.comlumenlearning.com The photolysis of diazomethane typically produces singlet this compound, which can then be used in stereospecific reactions. wikipedia.org

Besides diazo compounds, other molecules like ketenes can also serve as photochemical precursors. britannica.com For example, the photolytic decomposition of ketene (B1206846) (CH₂CO) yields this compound and carbon monoxide. britannica.com This method is particularly useful for studying this compound in low-temperature, unreactive solid media, a technique known as matrix isolation. This approach allows the highly reactive this compound to persist long enough for spectroscopic study. britannica.com

Alpha-Elimination Processes

Alpha-elimination (or α-elimination) is a reaction where two substituents are removed from the same carbon atom to generate a carbene. wikipedia.orgyoutube.com This process is distinct from β-elimination, where the groups are lost from adjacent carbons. A classic example of α-elimination is the reaction of a haloform, such as chloroform (B151607) (CHCl₃), with a strong base. byjus.com The base abstracts an acidic proton, forming a carbanion intermediate (e.g., CCl₃⁻). This carbanion then expels a halide ion, resulting in the formation of a dichlorocarbene (B158193) (:CCl₂). youtube.com

While effective for substituted carbenes, the standard α-elimination method using a base is not suitable for producing the parent this compound molecule (:CH₂). youtube.com This is because the hydrogen atoms in methane (B114726) or its simple derivatives are not sufficiently acidic to be removed by a base. youtube.com However, α-elimination can occur under different conditions, such as the exposure of a geminal dihalide (a compound with two halogen atoms on the same carbon) to organolithium reagents. wikipedia.org This induces a metal-halogen exchange followed by the elimination of a lithium salt to give the carbene. wikipedia.org

Small-Molecule Extrusion Methods

Carbenes can also be generated through extrusion reactions where a stable small molecule is ejected from a larger, often strained, cyclic precursor. wikipedia.org The significant release of ring strain provides a strong thermodynamic driving force for these reactions. wikipedia.org

A key example is the photolysis of diazirines, which are three-membered rings containing two nitrogen atoms and one carbon atom. Upon irradiation, they readily extrude a molecule of inert nitrogen gas (N₂) to form a carbene. wikipedia.orgbritannica.com Similarly, epoxides (three-membered rings containing two carbons and one oxygen) can be photolyzed to generate a carbene and a carbonyl compound, though this can be less straightforward as asymmetric epoxides may form two different carbenes. wikipedia.org These methods are valuable for producing carbenes under specific and controlled conditions. wikipedia.orgbritannica.com

Advanced Spectroscopic Methods for Transient this compound

Due to its transient nature, the study and characterization of this compound rely heavily on advanced spectroscopic techniques capable of probing short-lived species. osti.gov

Absorption Spectroscopy

Absorption spectroscopy is a fundamental tool for characterizing this compound. This technique measures the absorption of light by the molecule as a function of wavelength, revealing information about its electronic and vibrational energy levels. royalsocietypublishing.org To study a transient species like this compound, spectroscopy is often coupled with a generation method, such as flash photolysis. In this setup, a precursor like diazomethane is decomposed by a short, intense pulse of light, and the resulting this compound is immediately probed by a second light source to record its absorption spectrum. ucl.ac.uk

This compound has been studied across various regions of the electromagnetic spectrum:

Near-Ultraviolet: A weak absorption band system in the near-ultraviolet region was first reported by Herzberg and Johns, which they attributed to the transition to the second excited singlet state of CH₂. ucl.ac.uk

Visible ("Red") Region: The most well-known spectrum is the ˜b ¹B₁ ← ˜a ¹A₁ absorption band system in the red region of the visible spectrum. ucl.ac.uk

Near-Infrared: New spectra of this compound in the near-infrared have been obtained using laser transient absorption spectroscopy, providing further details on its vibronic structure. cdnsciencepub.comnist.gov

Infrared: The infrared spectrum provides information about the vibrational modes of the molecule. For the CH₂ group, characteristic C-H stretching vibrations typically appear above 3000 cm⁻¹. royalsocietypublishing.orgmsu.edu

These spectroscopic studies have been crucial in determining the bond angles of both singlet (102°) and triplet (125–140°) this compound and understanding the energy separation between its different electronic states. wikipedia.org

**Table 2: Spectroscopic Studies of this compound (CH₂) **

Spectral Region Technique Information Obtained References
Near-Ultraviolet Flash Photolysis Absorption Spectroscopy Characterization of the ˜c ¹A₁ ← ˜a ¹A₁ band system ucl.ac.uk
Visible (Red) Flash Photolysis Absorption Spectroscopy Analysis of the ˜b ¹B₁ ← ˜a ¹A₁ band system ucl.ac.uk
Near-Infrared Laser Transient Absorption Spectroscopy Detection of new spectra and reevaluation of rotational level structure cdnsciencepub.comnist.gov

This interactive table summarizes key spectroscopic investigations into the this compound radical.

Electron Paramagnetic Resonance (EPR) Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically suited for studying chemical species that have unpaired electrons. wikipedia.org The triplet ground state of this compound (³CH₂) is a diradical, possessing two unpaired electrons with parallel spins, making it paramagnetic and thus an ideal candidate for EPR analysis. libretexts.orgethz.ch This technique provides critical insights into the electronic structure and geometry of the carbene.

EPR spectroscopy has been fundamental in the characterization of triplet carbenes. ulsu.ru The primary information derived from the EPR spectra of these species are the zero-field splitting (ZFS) parameters, D and E. ulsu.ru These parameters quantify the magnetic dipole-dipole interaction between the two unpaired electrons in the absence of an external magnetic field. ulsu.ru

The D parameter measures the average distance between the two unpaired electrons. For carbenes with conjugated π-systems, it provides a qualitative measure of the extent of electron delocalization. ulsu.ru

The E parameter provides a measure of the deviation of the electron distribution from axial symmetry.

For triplet this compound, EPR studies have been instrumental in determining its bent geometry, with a bond angle estimated to be between 125-140°. libretexts.org This contrasts with the singlet state, which has a smaller bond angle. libretexts.org The analysis of the EPR spectrum allows for a detailed understanding of the electronic environment of the divalent carbon. The interaction between the electron magnetic moments and nuclear magnetic moments (hyperfine coupling) can also provide further structural information. wikipedia.org

The ZFS parameters are characteristic of a specific triplet carbene. While early studies successfully identified and characterized various triplet carbenes, obtaining high-quality EPR spectra for the highly reactive this compound radical itself requires specialized generation and isolation techniques, such as matrix isolation at cryogenic temperatures. marquette.edu The values obtained for this compound are often compared with those of substituted carbenes to understand the electronic effects of different functional groups.

Table 1: Representative Zero-Field Splitting (ZFS) Parameters for Triplet Carbenes Determined by EPR Spectroscopy

Data sourced from references marquette.edunih.gov. This table illustrates the type of data obtained from EPR studies of various triplet carbenes.

Laser-Induced Fluorescence (LIF) Techniques

Laser-Induced Fluorescence (LIF) is a highly sensitive and selective optical detection method used for probing the quantum states of atoms and molecules. edinst.comnih.gov The technique involves exciting a species with a tunable laser to a higher electronic state and then detecting the subsequent fluorescent emission as it relaxes back to lower energy levels. edinst.com Due to its significant advantages, including a zero-background signal and high spatial and temporal resolution, LIF is a powerful tool for studying transient species like this compound in various environments, from gas-phase reactions to plasmas. edinst.comnih.govoptica.org

LIF is particularly effective for detecting singlet this compound (¹CH₂), as its electronic transitions can be readily probed with available laser systems. The general process involves:

Excitation: A tunable laser is set to a wavelength corresponding to a specific ro-vibronic (rotational-vibrational-electronic) transition of the this compound radical.

Fluorescence: After absorbing the laser photon and reaching an excited state, the molecule fluoresces, emitting light at longer wavelengths.

Detection: This emitted light is collected, typically at a right angle to the laser beam, and measured by a sensitive photodetector, such as a photomultiplier tube (PMT). edinst.com

By scanning the laser wavelength and recording the fluorescence intensity, an excitation spectrum is obtained. This spectrum reveals detailed information about the rotational and vibrational energy levels of the excited electronic state. edinst.com Alternatively, by fixing the excitation laser on a specific transition and dispersing the resulting emission, a dispersed fluorescence spectrum can be recorded, which provides information about the energy levels of the ground electronic state. aip.orgaip.org

LIF has been employed in kinetic studies of reactions involving this compound. For instance, the temporal decay of the LIF signal from ¹CH₂ can be monitored in the presence of a reactant to determine reaction rate coefficients at temperatures relevant to the interstellar medium. researchgate.net Furthermore, advanced LIF techniques, such as photofragmentation LIF (PF-LIF), have been developed to detect non-fluorescent radicals by photodissociating them into fluorescent fragments, which are then probed by a second laser. optica.org

Table 2: Illustrative Applications of LIF for Radical Detection

Radical Precursor Laser System Key Findings
GaCH₂ Trimethylgallium in pulsed discharge Optical Parametric Oscillator (OPO) laser (400–710 nm) First spectroscopic detection; determination of ground state Ga-C stretching frequencies. aip.org
CH₂CHS Pulsed-laser photolysis of precursor Pulsed dye laser Observed B-X electronic transition; determined molecular constants for ground and excited states. aip.orgnih.gov
CH₃ (via PF-LIF) Methane in plasma discharge UV photolysis laser and probe laser Spatially and temporally resolved measurements of the CH₃ radical by detecting CH photofragments. optica.org

This table provides examples of how LIF is applied to detect and characterize various radical species, demonstrating the versatility of the technique.

Methylene in Specific Chemical Environments

Atmospheric and Interstellar Chemistry of Methylene and Methyl Radicals

The this compound radical (CH₂) and the related methyl radical (CH₃) are highly reactive species of significant interest in atmospheric and interstellar chemistry. scispace.com Their presence, even at very low concentrations, can drive the chemical evolution of these environments, leading to the formation of more complex molecules. nih.govcopernicus.org

Photolysis Pathways and this compound Formation

This compound and methyl radicals are primarily generated in atmospheric and interstellar environments through the photolysis of stable precursor molecules by ultraviolet (UV) radiation. The photolysis of methane (B114726) (CH₄), the most abundant hydrocarbon in the atmospheres of giant planets and Titan, is a principal source of these radicals. nih.govstanford.edu The absorption of a UV photon, particularly solar Lyman-α radiation at 121.6 nm, can break a C-H bond in methane, leading to several dissociation channels. nih.govstanford.edu

Key photolysis pathways for methane include:

CH₄ + hν → ¹CH₂ + H₂

CH₄ + hν → ³CH₂ + 2H

CH₄ + hν → CH + H₂ + H

CH₄ + hν → CH₃ + H

Here, hν represents a photon, ¹CH₂ is the electronically excited singlet state of this compound, and ³CH₂ is the triplet ground state. nih.gov The branching ratios between these products are dependent on the wavelength of the radiation. nih.gov Singlet this compound is a significant product, accounting for a substantial fraction of methane photodissociation. nih.gov

In addition to methane, other volatile organic compounds (VOCs) from both natural and anthropogenic sources contribute to the atmospheric production of methyl radicals through photolysis. acs.orgnist.gov In the interstellar medium (ISM), a sequence of ion-molecule reactions also contributes to this compound formation. The reaction of a carbon ion (C⁺) with the trihydrogen cation (H₃⁺) initiates a chain that produces species like the methyl ion (CH₃⁺), which upon dissociative recombination with an electron, yields this compound as a major product. scispace.com This process is considered a crucial step in the early stages of interstellar carbon chemistry. scispace.comnist.gov

Reactions with Atmospheric Species (e.g., O₂, NO, O₃, OH, HO₂)

Once formed, this compound and methyl radicals react rapidly with other atmospheric components. The reactivity often differs between the singlet (¹CH₂) and triplet (³CH₂) states of this compound. stanford.edu

Reactions of this compound (CH₂):

With Molecular Oxygen (O₂): The reaction of triplet this compound (³CH₂) with O₂ is significant in combustion and potentially in atmospheric chemistry. acs.org It proceeds through the formation of a carbonyl oxide (H₂COO) intermediate on both singlet and triplet potential energy surfaces. acs.org Observed products include hydroxyl radicals (OH), water (H₂O), formaldehyde (B43269) (H₂CO), carbon monoxide (CO), and carbon dioxide (CO₂). acs.orgacs.org The reaction of singlet this compound (¹CH₂) with O₂ has also been studied. science.gov

With Nitric Oxide (NO): Singlet this compound (¹CH₂) and triplet this compound (³CH₂) both react with nitric oxide. science.govresearchgate.net The reaction of ³CH₂ with NO is a source of OH radicals. researchgate.net

With Water (H₂O): The reaction of singlet this compound with water is a known removal pathway. acs.org Additionally, the reaction between methyl radicals and hydroxyl radicals can produce singlet this compound and water (¹CH₂ + H₂O). researchgate.net

With Ozone (O₃), Hydroxyl Radical (OH), and Hydroperoxyl Radical (HO₂): Direct kinetic data for the gas-phase reactions of the isolated this compound radical (CH₂) with O₃, OH, and HO₂ are not extensively reported in the literature. The high reactivity of this compound makes such specific measurements challenging. However, reactions of the closely related methyl radical with these species are well-documented and play a key role in atmospheric oxidation cycles.

Reactions of Methyl Radicals (CH₃):

The methyl radical reacts with a variety of key atmospheric oxidants. acs.org

CH₃ + O₂ → CH₃O₂ (Methylperoxy radical) acs.org

CH₃ + O₃ → Products (Ozone depletion reaction) acs.org

CH₃ + NO → HCN + H₂O acs.org

CH₃ + HO₂ → Products acs.org

Kinetic Data for Selected this compound Reactions
ReactantsStateRate Constant (k) (cm³ molecule⁻¹ s⁻¹)Temperature (K)Reference
¹CH₂ + O₂Singlet<3 x 10⁻¹¹Room Temp. science.gov
³CH₂ + O₂Triplet(1.7 ± 0.4) x 10⁻¹²Room Temp. scispace.com
¹CH₂ + NOSinglet<4 x 10⁻¹¹Room Temp. science.gov
³CH₂ + NOTriplet(4.52 ± 0.48) x 10⁻¹¹300 researchgate.net
¹CH₂ + H₂Singlet(10.48 ± 0.32) x 10⁻¹¹195 - 798 researchgate.net

Role as Reactive Intermediates and Hydrocarbon Radical Precursors

This compound and methyl radicals are classic examples of reactive intermediates—short-lived, high-energy, and highly reactive molecules that are quickly converted into more stable species. utoronto.ca Their significance lies in their ability to initiate and propagate reaction chains, leading to the synthesis of larger, more complex hydrocarbons. stanford.edu

In the atmospheres of Titan and the giant planets, the reaction of singlet this compound (¹CH₂) with methane is a key step in hydrocarbon growth. This reaction can lead to the formation of ethene, which can then be photolyzed to produce acetylene. nih.gov Similarly, the reaction of the methylidene radical (CH), a product of this compound chemistry, with methane also generates ethene. nih.gov

A proposed mechanism for the formation of large n-alkanes in the gas phase around evolved stars involves a methyl-methylene addition (MMA) process. This chain reaction begins with a methyl radical (CH₃) which then sequentially incorporates this compound (CH₂) radicals, leading to the growth of long aliphatic chains. acs.org In this process, this compound acts as both a reagent and a catalyst for carbon chain growth. acs.org

In the interstellar medium, this compound is recognized as a fundamental building block in the ion-molecule reaction sequences that govern interstellar chemistry. scispace.com It is a precursor to more complex interstellar molecules, with models predicting abundances similar to or greater than the widely observed methylidyne radical (CH). scispace.com The reaction of radicals with methanimine (B1209239) (CH₂NH), for instance, has been proposed as a general mechanism for forming complex imines in the ISM. copernicus.org

This compound in Combustion Chemistry

This compound is a crucial intermediate in combustion processes, influencing reaction pathways and the formation of major products and pollutants. acs.orgtandfonline.com During the high-temperature oxidation of hydrocarbons, the depletion of methyl radicals can occur through reactions involving this compound, leading to the formation of ethene (C₂H₄) and molecular hydrogen (H₂). researchgate.net

The reaction of triplet this compound (³CH₂) with molecular oxygen is one of the most important reactions in the combustion of unsaturated hydrocarbons. acs.org Furthermore, the ·CH₂O radical, which can be formed from the decomposition of larger molecules like methyl oleate (B1233923) during combustion, serves as a primary source of carbon monoxide (CO). nsfc.gov.cn

In the context of polycyclic aromatic hydrocarbon (PAH) formation, a significant source of pollutants from combustion, this compound groups play a role. For example, the reaction of a propargyl radical with the this compound group of a benzyl (B1604629) radical can lead to the formation of indene (B144670) and naphthalene, which are precursors to soot. researchgate.net The combustion of arenes, which are hydrocarbons containing a benzene (B151609) ring, is often incomplete and characterized by smoky flames, indicating the production of carbon particles. nih.gov

Studies on the combustion of chlorinated hydrocarbons, such as this compound chloride (CH₂Cl₂), show that radicals and fragments from the initial destruction of the molecule are important for the subsequent breakdown of the parent species. nih.gov The specific pathways for the destruction of CH₂Cl₂ vary depending on whether the combustion conditions are fuel-lean or fuel-rich. nih.gov

This compound in Organometallic Chemistry

In organometallic chemistry, the term "this compound" most often refers to the this compound bridge (–CH₂–), a structural motif where a carbon atom is singly bonded to two other atoms, frequently linking two metal centers. acs.orgacs.org This bridging ligand is a fundamental component in a variety of organometallic compounds. acs.orgresearchgate.net A well-known example is Tebbe's reagent, where a this compound bridge links a titanium and an aluminum atom. acs.org The functionalization of this compound bridges in larger scaffold molecules like calixarenes is an active area of research for creating complex metal-organic assemblies.

This compound-Azaphosphirane as Reactive Intermediates

A specific and highly reactive intermediate in organometallic chemistry is this compound-azaphosphirane. science.gov This is a three-membered ring containing carbon, nitrogen, and phosphorus. Experimental and computational studies have provided evidence for the existence of this compound-azaphosphirane as a transient species. science.gov

For example, the reaction of transient phosphinidene (B88843) complexes, such as R-P=W(CO)₅, with N-substituted-diphenylketenimines leads to the formation of novel phosphorus heterocycles like 2-aminophosphindoles. science.gov Density Functional Theory (DFT) calculations indicate that these products are formed via an initially formed this compound-azaphosphirane intermediate. science.gov This highly strained intermediate then undergoes rearrangements, such as acs.org- or acs.orgscience.gov-sigmatropic shifts, followed by a hydrogen shift, to yield the final, more stable heterocyclic products. science.gov The high ring strain of the azaphosphirane intermediate is the driving force for these selective chemical transformations. science.gov

N-Heterocyclic Carbenes (NHCs) and Metal Complexes

N-Heterocyclic carbenes are powerful σ-donating ligands that form robust bonds with a vast array of transition metals, lanthanides, and actinides. This strong bond enhances the stability of the resulting metal complexes compared to traditional ligands like phosphines. The versatility of NHCs allows for extensive structural modifications, enabling the fine-tuning of the steric and electronic environment around the metal center, which in turn influences the reactivity and catalytic activity of the complex.

Synthesis and Structure The synthesis of NHC-metal complexes can be achieved through several primary methods. A common route involves the deprotonation of an imidazolium (B1220033) or other azolium salt precursor to generate the free carbene, which is then reacted with a suitable metal source. Another widely used technique is the in situ deprotonation of the azolium salt with a basic metal precursor, such as a metal oxide. Transmetalation, particularly from silver-NHC complexes, is also a prevalent strategy due to the labile nature of the Ag-C bond, providing access to a wide variety of other metal complexes, including those of palladium, rhodium, iridium, and gold.

Structurally, the metal-NHC bond is characterized by strong σ-donation from the carbene's lone pair orbital to a vacant d-orbital on the metal. While initially considered pure σ-donors, further experimental and computational studies have revealed a degree of π-backbonding from the metal to the NHC. The extent of this π-interaction is dependent on the specific metal and its electronic properties. For instance, the bond to gold is considered to have the most covalent character among the coinage metals (Copper, Silver, Gold), while the silver-NHC bond is the most ionic. The coordination geometry of these complexes is diverse, with linear, trigonal, and tetrahedral arrangements being common for coinage metals.

Research Findings and Applications The stability and tunable nature of NHC-metal complexes have made them highly effective catalysts for a broad spectrum of organic transformations. They have shown remarkable efficacy in cross-coupling reactions, olefin metathesis, hydrosilylation, and C-H bond activation.

For example, copper(I)-NHC complexes are efficient catalysts for the hydrosilylation of ketones. Research has shown that complexes like [Cu(IPr)Cl] can catalyze the transformation of various carbonyl compounds into silyl (B83357) ethers with high yields. Similarly, ruthenium-NHC complexes have proven to be effective catalysts for transfer hydrogenation reactions of ketones. The catalytic activity can be modulated by altering the ancillary ligands on the ruthenium center.

In the realm of coinage metals, silver(I)-NHC complexes are not only crucial as transmetalation agents but also show catalytic activity in their own right, particularly in multicomponent reactions like the A³-coupling (aldehyde-amine-alkyne). Gold(I)-NHC complexes are also potent catalysts for alkyne activation and have been studied for their potential in inhibiting enzymes like thioredoxin reductase (TrxR).

The table below presents selected data on the structure and catalytic performance of various NHC-metal complexes, illustrating the relationship between the ligand, metal, and resulting chemical properties.

Table 1: Selected Data for NHC-Metal Complexes

Complex Metal NHC Ligand M-C Bond Length (Å) Application Findings/Yield Citation
[Au(IMes)Cl] Gold(I) IMes ~2.02 Catalysis Bond Dissociation Energy: 82.8 kcal/mol
[Ag(IMes)Cl] Silver(I) IMes ~2.09 Transmetalation Bond Dissociation Energy: 56.5 kcal/mol
[Cu(IPr)Cl] Copper(I) IPr Not specified Hydrosilylation of ketones High yields for silyl ethers
Ru(L1)₂(CH₃CN)₂₂ Ruthenium(II) L1 1.989 Transfer hydrogenation of ketones Efficient catalysis observed
[VCl₃(IMes)₂] Vanadium(III) IMes 2.213 (avg) Structural study Pentacoordinated metal center with distorted square pyramidal geometry
[PtCl₂(CNC-pincer)] Platinum(II) CNC-pincer 2.014, 2.024 Photophysics Used in study of luminescent properties

Table 2: List of Chemical Compounds

Compound Name Abbreviation/Formula
N-Heterocyclic Carbene NHC
1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene IPr
1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene IMes
3-methyl-1-(pyrimidine-2-yl)imidazolylidene L1
Gold(I) chloride AuCl
Silver(I) chloride AgCl
Copper(I) chloride CuCl
Ruthenium(II) ion Ru(II)
Vanadium(III) chloride VCl₃
Platinum(II) chloride PtCl₂
Aldehyde R-CHO
Amine R-NH₂
Alkyne R-C≡C-R'
Ketone R₂C=O
Silyl ether R-O-SiR'₃
Thioredoxin reductase TrxR
Palladium Pd
Rhodium Rh
Iridium Ir

Methylene Blue in Advanced Chemical and Materials Science Research

Redox Chemistry and Electrochemical Applications of Methylene Blue

This compound Blue exhibits reversible redox behavior, transitioning between its oxidized, colored form and its reduced, colorless leuco form. This characteristic makes it particularly useful in various electrochemical contexts. The electrochemical behavior of MB has been extensively studied in both aqueous and non-aqueous solvents using techniques like cyclic voltammetry. conicet.gov.aracs.org The electro-reduction of MB typically involves a two-electron transfer process, which can occur as a single wave or exhibit peak splitting depending on factors such as scan rate, pH, and the presence of other species like DNA. conicet.gov.aracs.org

Application as a Redox Mediator in Fuel Cells

This compound Blue serves as a promising redox mediator in fuel cells, particularly in microbial fuel cells (MFCs) and hydrogen-organic rechargeable fuel cells. numberanalytics.comacs.orgmdpi.comresearchgate.netnih.gov In MFCs, redox mediators facilitate the transfer of electrons between microorganisms and the anode surface, enhancing the cell's performance. numberanalytics.com MB, being a phenazine (B1670421) derivative, is among the synthetic compounds used for this purpose. numberanalytics.com Studies have shown that the addition of MB can significantly increase current production in MFCs utilizing microorganisms like E. coli, though the optimal concentration is crucial, as high concentrations can lead to inhibition. mdpi.com

In hydrogen-organic hybrid flow batteries (rechargeable fuel cells), MB has been explored as a positive electrolyte material. acs.orgresearchgate.netnih.gov MB paired with the H₂/H⁺ redox couple at the negative electrode forms a H₂-MB rechargeable fuel cell. This system has demonstrated high reversibility, fast redox kinetics, and excellent stability. acs.orgresearchgate.net For instance, a H₂-MB rechargeable fuel cell utilizing a 1.0 M MB electrolyte achieved a peak power density of 238 mW cm⁻². acs.org The two-electron transfer in MB occurs as a single reversible wave in acidic electrolytes, and its electrochemical properties translate into promising real-world performance in these energy storage systems. acs.orgnih.gov

Electrochemical Characterization and Kinetics

Electrochemical techniques, such as cyclic voltammetry (CV), are widely used to characterize the redox behavior and kinetics of this compound Blue. conicet.gov.aracs.orgacs.orgresearchgate.netamecj.com CV can provide valuable information about electron-transfer kinetics and reaction mechanisms. acs.orgresearchgate.net The electrochemical reduction of MB in non-aqueous solvents has been shown to involve two distinct monoelectronic charge transfer processes, yielding a free radical and then an anion. conicet.gov.ar The stability of these intermediate species depends on the solvent and supporting electrolyte. conicet.gov.ar

In the context of DNA-based electrochemical sensors, MB is used as a redox reporter. acs.org Cyclic voltammetry can be used to interrogate these sensors, with the peak-to-peak voltage separation (ΔEₚ) in the voltammograms of MB reporting on electron-transfer kinetics and the binding state of the sensors. acs.org At high scan rates, the cyclic voltammograms of MB can exhibit peak splitting in the oxidation wave, which has been attributed to the chemical equilibria involved in the voltammetric reduction, specifically the protonation reaction of the MB radical. acs.org

Adsorption Studies of this compound Blue for Environmental Applications

This compound Blue is frequently used as a model cationic dye in adsorption studies aimed at developing effective methods for removing dyes from wastewater. mdpi.comphyschemres.orgnih.goviwaponline.combrieflands.com Its widespread use in industries like textiles makes its removal from effluents a significant environmental concern due to its toxic and non-biodegradable nature. iwaponline.com Adsorption is considered a promising method for dye removal due to its potential for large-scale application. brieflands.com Various materials, including activated carbon derived from biomass, modified clays, and other composites, have been investigated as adsorbents for MB. mdpi.comnih.govbrieflands.comdiva-portal.organalis.com.mytandfonline.comresearchgate.net

Adsorption Kinetics and Isotherm Models

Adsorption kinetics and isotherm models are crucial for understanding the adsorption process of this compound Blue onto different adsorbents and for optimizing removal efficiency. mdpi.comnih.goviwaponline.combrieflands.comdiva-portal.organalis.com.myacs.orgacs.org Kinetic studies help determine the rate of adsorption and the mechanism controlling the process, such as pseudo-first-order, pseudo-second-order, or intraparticle diffusion. brieflands.comanalis.com.myacs.orgacs.org Many studies have found that the adsorption of MB fits well with the pseudo-second-order kinetic model, suggesting a chemisorption process. mdpi.combrieflands.comanalis.com.my

Adsorption isotherm models describe the equilibrium relationship between the amount of dye adsorbed onto the solid phase and the concentration of dye remaining in the liquid phase at a constant temperature. mdpi.comnih.govbrieflands.comdiva-portal.organalis.com.myacs.orgacs.org Commonly applied models include the Langmuir, Freundlich, and Temkin isotherms. mdpi.combrieflands.comdiva-portal.organalis.com.myacs.orgacs.org The Langmuir model typically assumes monolayer adsorption on a homogeneous surface, while the Freundlich model describes multilayer adsorption on heterogeneous surfaces. mdpi.comanalis.com.my Studies often compare the correlation coefficients (R²) of these models to determine which best fits the experimental data for a specific adsorbent. mdpi.combrieflands.comdiva-portal.organalis.com.myacs.orgacs.org For example, the adsorption of MB onto polyaniline and polypyrrole nanoparticles was well fitted by both Langmuir and Freundlich isotherms, with high R² values. acs.org In another study, the adsorption of MB onto activated cassava stem showed higher fitting to the Langmuir isotherm. mdpi.com Conversely, adsorption on N,O-carboxymethyl chitosan (B1678972) favored the Freundlich model, suggesting multilayer adsorption on a heterogeneous surface. analis.com.my

Here is an example of how adsorption isotherm data might be presented:

Adsorbent TypeIsotherm ModelR² ValueMaximum Adsorption Capacity (qmax, mg/g) (if Langmuir)
Polyaniline Nanoparticles acs.orgLangmuir0.9819.67
Polyaniline Nanoparticles acs.orgFreundlich1-
Polypyrrole Nanoparticles acs.orgLangmuir0.9819.96
Polypyrrole Nanoparticles acs.orgFreundlich1-
Activated Cassava Stem mdpi.comLangmuirHigher384.61
Modified Pumice Stone brieflands.comFreundlich0.999-

Theoretical Adsorption Mechanisms (DFT, Monte Carlo Simulations)

Theoretical approaches, such as Density Functional Theory (DFT) and Monte Carlo (MC) simulations, are increasingly employed to gain a deeper understanding of the adsorption mechanisms of this compound Blue at the molecular level. acs.orgphyschemres.orgacs.orgresearchgate.netrandallcygan.commdpi.com These computational methods complement experimental studies by providing insights into the interactions between MB molecules and adsorbent surfaces, the energetics of adsorption, and the influence of surface properties. physchemres.orgacs.orgresearchgate.netrandallcygan.commdpi.com

DFT calculations can be used to analyze the electronic properties of MB and the adsorbent surface, helping to identify potential interaction sites and the nature of the interactions (e.g., electrostatic interactions, π–π interactions). physchemres.orgresearchgate.netrandallcygan.com For instance, DFT calculations have verified electrostatic interactions between modified biochar and MB, with the highest possibility of attraction between carboxyl groups on the biochar and the dimethylamino groups in MB. researchgate.net

Monte Carlo simulations, often combined with molecular dynamics (MD), can simulate the adsorption process under various conditions, providing information on the arrangement of MB molecules on the surface, adsorption energy distributions, and the effect of factors like surface morphology and functional groups. physchemres.orgacs.orgresearchgate.netrandallcygan.commdpi.com Simulations have revealed that MB molecules may adsorb in a parallel orientation on flat surfaces to maximize hydrophobic interactions, while on corrugated surfaces, localized adsorption in valleys can occur. physchemres.orgmdpi.com The presence of surface hydroxyl groups, for example, can influence MB adsorption by interacting with water molecules and preventing MB from occupying certain regions. mdpi.com These theoretical studies are crucial for elucidating the intricate details of MB adsorption mechanisms, which aids in the design of more efficient adsorbent materials. acs.orgresearchgate.net

Future Directions and Emerging Research in Methylene Chemistry

Development of Novel Methylene Generation Methods

The generation of this compound and its derivatives, often in the form of carbenes, is a cornerstone of their application in synthesis. Traditional methods, such as the use of hazardous diazo compounds, are being supplemented and replaced by innovative strategies that offer improved safety, accessibility, and control.

Recent research has demonstrated the generation of hydroxythis compound (HCOH), a carbene, from the common laboratory solvent methanol (B129727) (CH3OH) using ultraviolet (UV) radiation. spacedaily.com This method is significant as it suggests that carbenes could form naturally in environments like interstellar space, where methanol and UV radiation are abundant, potentially contributing to the formation of biomolecules. spacedaily.com Another approach utilizes dichloromethane (B109758) (CH2Cl2), a relatively inert reagent, as a this compound source in nickel-catalyzed reactions, with zinc metal acting as a reductant. nih.gov

Electrocatalysis is also emerging as a powerful tool. An organoelectrocatalytic strategy has been developed for the intramolecular cyclopropanation of active this compound compounds. xmu.edu.cn This method avoids the need for chemical oxidants, producing hydrogen gas as the only byproduct, which represents a greener alternative for creating valuable cyclopropane (B1198618) rings. xmu.edu.cn

Furthermore, specialized carbenes are being developed for specific applications. For instance, a novel method has been established to generate fluorine-18 (B77423) (¹⁸F) labeled difluorocarbene. ox.ac.uk This radiolabelled carbene is a crucial tool for synthesizing tracers for Positron Emission Tomography (PET) imaging, aiding in disease diagnosis and drug discovery. ox.ac.uk In the realm of selective synthesis, the azido (B1232118) Matteson reaction has been shown to achieve controlled mono- or di-methylene insertion into aminoboranes by choosing specific carbene leaving groups and Lewis acid activators. beilstein-journals.org

MethodThis compound PrecursorCatalyst/ConditionsKey FeatureReference
Photochemical Methanol (CH₃OH)193-nanometer UV laserGenerates hydroxythis compound (HCOH) from a common solvent. spacedaily.com
Reductive Catalysis Dichloromethane (CH₂Cl₂)Ni(acac)₂ / Ligand / ZnUses an inert C1 source for nickel-catalyzed cycloadditions. nih.gov
Electrocatalysis Active this compound CompoundsOrganoelectrocatalysisAvoids chemical oxidants, produces H₂ as a byproduct. xmu.edu.cn
Radiochemical [¹⁸F]Fluoride ionsCustom reagentGenerates [¹⁸F]difluorocarbene for PET imaging tracers. ox.ac.uk
Controlled Insertion Dihalomethanes (e.g., CH₂Br₂)n-BuLi / ZnCl₂Allows for selective mono- or di-methylene insertion. beilstein-journals.org

Exploration of New Catalytic Transformations with this compound Species

The high reactivity of this compound species is being harnessed in an expanding array of catalytic transformations to build molecular complexity efficiently. A significant focus is on developing new cycloaddition and insertion reactions.

One novel transformation is a nickel-catalyzed [2 + 1 + 1 + 1]-cycloaddition of enones using three this compound equivalents derived from dichloromethane. nih.gov This reaction proceeds through metallacycle intermediates, pointing toward opportunities for developing other multicomponent cycloadditions with this compound as a C1 partner. nih.gov The Knoevenagel condensation, a classic reaction involving active this compound compounds, continues to be refined with new base-catalyzed approaches for synthesizing substituted indoles and other heterocyclic structures. rsc.org

Biocatalysis represents a burgeoning frontier, with hemoproteins being engineered to act as "carbene transferases." nih.gov These laboratory-evolved enzymes can catalyze a variety of useful reactions, including the cyclopropanation of alkenes, with high selectivity and efficiency, sometimes achieving transformations with no precedent in traditional chemical catalysis. nih.gov

In olefin metathesis, a "this compound capping" strategy has been developed for ruthenium-based catalysts. ximo-inc.com By adding Z-butene to the reaction, the formation of unstable methylidene complexes is avoided, which allows for highly Z- or E-selective cross-metathesis and macrocyclic ring-closing reactions of terminal alkenes, a previously challenging substrate class. ximo-inc.com Additionally, the chemistry of activated this compound isocyanides is being explored in [3+2] cycloaddition reactions under both catalytic and non-catalytic conditions to produce various heterocycles. researchgate.net

Transformation TypeCatalyst SystemThis compound SourceKey Application/FindingReference
[2+1+1+1]-Cycloaddition Nickel / LigandDichloromethaneSynthesis of cyclopentanes from enones. nih.gov
Carbene Transfer Engineered HemoproteinsDiazo compoundsHighly selective biocatalytic cyclopropanation. nih.gov
Olefin Metathesis Ruthenium dithiolateIn situ capping (Z-butene)Enables efficient and stereoselective metathesis of terminal alkenes. ximo-inc.com
[3+2] Cycloaddition AgOAc, Cu₂O, etc.This compound isocyanidesSynthesis of diverse five-membered heterocycles. researchgate.net
Hydrofunctionalization Cobalt complexes-Catalytic strategy for constructing complex structural skeletons. researchgate.net

Advanced Spectroscopic Techniques for Real-Time this compound Dynamics

Understanding the fleeting nature of this compound intermediates is critical for controlling their reactivity. Advanced spectroscopic techniques are providing unprecedented insights into their formation, structure, and decay.

Time-resolved spectroscopy has enabled researchers to directly observe the formation and decay of carbenes on millisecond timescales. spacedaily.com This has allowed for the study of their reactivity with other molecules, such as oxygen, under room temperature conditions. spacedaily.com For more stable species, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography has provided conclusive evidence for the structure of carbenes that have been successfully stabilized in water, a feat long considered impossible. news-medical.net

NMR spectroscopy remains a workhorse for characterization, with advanced techniques offering deeper insights. Two-dimensional NMR methods like COSY and NOESY reveal the connectivity and spatial arrangement of atoms, while multinuclear NMR provides additional structural details. numberanalytics.com For studying the highly relevant transition metal complexes involved in this compound catalysis, techniques such as paramagnetic NMR and dynamic NMR are used to probe electronic configurations and ligand exchange processes. numberanalytics.com

Optical spectroscopy methods are also being integrated with other techniques to enhance analytical capabilities. For example, UV-vis spectroscopy and Surface-Enhanced Raman Scattering (SERS) have been combined with multiphase electroextraction to improve the sensitivity and selectivity of determining this compound blue concentrations in water samples. acs.org Fluorescence spectroscopy is another powerful tool for studying the interactions, properties, and dynamics of molecules and materials, providing detailed information on their electronic and structural properties. spectroscopyonline.com

Integration of this compound Chemistry with Materials Science for Novel Applications

The synthetic power of this compound chemistry is increasingly being leveraged in materials science to create functional materials with novel properties and applications.

A prominent area of application is in photocatalysis. This compound blue, a common dye pollutant, is often used as a model compound to test the efficacy of new photocatalytic materials. Recent research includes the development of novel photocatalysts, such as composites of nano-tin(IV) oxide (SnO₂) and biochar derived from wild plum kernel shells, for the efficient removal of this compound blue from water. researchgate.net Innovative reactor designs, like a counter-rotating disc reactor, are also being created to enhance the photocatalytic degradation process.

Beyond degradation, this compound chemistry is being used to construct entirely new molecular architectures. Researchers have reported the synthesis of stable radical cationic and dicationic hydrocarbon nanobelts through the chemical oxidation of this compound-bridged ximo-inc.comcycloparaphenylene. rsc.org These unique, strained cyclic structures possess intriguing electronic properties, such as a small energy gap and paratropic belt current, which could lead to new insights into π-conjugated molecules and materials. rsc.org The functionalization of isoindolinone scaffolds, which contain a this compound group, has also led to the development of compounds with significant biological activity, including antileishmanial and antitoxoplasma properties. acs.org

Refinements in Computational Modeling of this compound Reactivity and Electronic Structure

Computational chemistry provides an indispensable lens for examining the complex electronic structure and reactivity of this compound, a molecule that poses significant theoretical challenges. Recent advances in computational methods and hardware are enabling increasingly accurate models.

A major focus has been on accurately describing the two lowest-lying electronic states of this compound: the ground-state triplet and the first excited-state singlet. acs.org The small energy gap between these states makes them difficult to model. High-level quantum simulations, including some performed on quantum processors, are being used to calculate this singlet-triplet gap with greater accuracy, which is crucial for understanding the molecule's reactivity in processes like combustion and atmospheric chemistry. acs.orgibm.com These studies represent some of the first applications of quantum computing to an open-shell molecule like the CH₂ triplet state. acs.org

For larger systems involving carbenes, Density Functional Theory (DFT) remains a popular method due to its balance of cost and accuracy. numberanalytics.com However, for triplet carbenes, DFT can suffer from issues like spin contamination. numberanalytics.com Consequently, more accurate but computationally intensive post-Hartree-Fock methods, such as CCSD(T), are often employed as a benchmark. numberanalytics.com

Computational models are also being developed to understand complex processes involving this compound species. For example, multi-model approaches that combine statistical physics, DFT, and Monte Carlo simulations are used to elucidate the fundamental phenomena of this compound blue adsorption onto activated carbon surfaces. researchgate.net In the field of photocatalysis, quantum chemical methods provide detailed analysis of electronic structures, charge transfer, and reaction mechanisms, while emerging machine learning and innovative quantum algorithms hold the promise of accelerating the discovery of new materials and optimizing reaction conditions. mdpi.com

Q & A

Q. How do researchers select appropriate kinetic models for methylene blue adsorption studies, and what methodological steps validate their choice?

Researchers typically test pseudo-first-order (PFO) and pseudo-second-order (PSO) kinetic models to analyze adsorption mechanisms. The PFO model assumes physical adsorption (e.g., diffusion-controlled processes), while the PSO model suggests chemisorption (e.g., covalent bonding). Methodological validation involves:

  • Calculating correlation coefficients (R²) and comparing experimental vs. predicted adsorption capacities.
  • Performing residual analysis to identify deviations in model fits. For example, in formaldehyde-modified peanut shell studies, the PSO model showed superior alignment with experimental data (R² > 0.99), indicating dominant chemical interactions .

Q. Why is this compound blue widely adopted as a model pollutant in adsorption experiments, and what analytical methods ensure reliable quantification?

this compound blue is favored due to its stable aromatic structure, visible absorbance spectrum, and relevance to textile wastewater. Key quantification methods include:

  • UV-Vis spectroscopy : Calibration curves at λ = 664 nm for concentration-dependent absorbance.
  • Mass balance calculations : Monitoring initial and residual concentrations post-adsorption. Studies using ZnS-NPs-AC composites validated these methods with <3% error in adsorption capacity measurements .

Q. What experimental controls are critical in this compound blue adsorption studies to ensure reproducibility?

  • pH control : Adjusting solution pH (e.g., 6–10) to stabilize dye ionization and adsorbent surface charge.
  • Temperature calibration : Using water baths or incubators (±0.5°C accuracy) to minimize thermal effects on kinetics.
  • Blank samples : Running parallel experiments without adsorbents to account for natural degradation .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize multi-variable adsorption processes for this compound blue, and what statistical metrics validate model robustness?

RSM integrates Box-Behnken or central composite designs to analyze interactions between variables (e.g., time, concentration, temperature). Steps include:

  • Design matrix construction : 3–5 levels per variable to generate quadratic models.
  • ANOVA validation : Evaluating p-values (<0.05) and lack-of-fit tests to confirm significance.
  • Desirability function : Maximizing adsorption capacity while minimizing resource use. A study on peanut shell bioadsorbents achieved 43.84 mg/g capacity under optimal conditions (92.25 min, 191.87 ppm, 39.7°C) with 0.999 desirability .

Q. What strategies resolve contradictions between experimental adsorption data and theoretical predictions in complex systems?

  • Sensitivity analysis : Identifying variables with high standardized effects (e.g., initial concentration > temperature).
  • Error decomposition : Separating measurement errors (e.g., spectrophotometer drift) from model limitations.
  • Multi-model comparison : Testing alternative isotherms (Langmuir vs. Freundlich) or hybrid machine learning approaches. For instance, deviations in methylamine-based systems were resolved by incorporating solvation dynamics into kinetic models .

Q. How do machine learning (ML) methods enhance traditional adsorption models for this compound blue removal?

ML techniques like least squares-support vector machines (LS-SVM) and artificial neural networks (ANN) improve predictive accuracy by:

  • Nonlinear pattern recognition : Capturing complex relationships between adsorbent properties (e.g., surface area, functional groups) and efficiency.
  • Hybrid modeling : Combining ML with RSM to reduce experimental runs by 30–50% while maintaining <5% prediction error. A ZnS-NPs-AC study demonstrated ANN outperformed LS-SVM in modeling MB adsorption (R² = 0.98 vs. 0.95) .

Q. What advanced characterization techniques validate the mechanistic pathways of this compound blue adsorption?

  • FTIR spectroscopy : Identifying functional groups (e.g., -OH, -COOH) involved in dye binding.
  • XRD analysis : Correlating crystallinity changes in adsorbents (e.g., activated carbon composites) with capacity.
  • SEM-EDS mapping : Visualizing surface morphology and elemental distribution post-adsorption. Formaldehyde-modified peanut shells showed enhanced -NH₂ group availability via FTIR, explaining improved MB uptake .

Methodological Guidelines

Q. How should researchers design validation experiments to confirm model-predicted optimal conditions?

  • Triplicate runs : Conducting 3+ replicates at predicted conditions to assess reproducibility.
  • Error thresholds : Accepting ≤5% deviation between experimental and model values.
  • Cross-validation : Testing conditions outside the initial design range to evaluate extrapolation risks. A study achieved 42.95 mg/g experimental capacity vs. 43.84 mg/g predicted, with 2.1% error .

Q. What protocols ensure ethical and reliable data reporting in this compound-related studies?

  • Raw data archiving : Sharing spectrophotometric readings and instrument parameters in supplementary files.
  • Conflict checks : Disclosing funding sources or adsorbent material suppliers to avoid bias.
  • Peer review : Adhering to journal guidelines (e.g., Beilstein Journal’s experimental detail requirements) .

Tables

Table 1. Comparison of Kinetic Models in this compound Blue Adsorption Studies

ModelApplication ScopeKey Metric (R²)Example SystemReference
Pseudo-First-OrderPhysical adsorption (e.g., clays)0.85–0.93Montmorillonite clay
Pseudo-Second-OrderChemisorption (e.g., biochars)0.96–0.99Formaldehyde-peanut shell
Intraparticle DiffusionPore-filling mechanisms0.78–0.88Activated carbon composites

Table 2. Advantages of Hybrid Modeling Approaches

MethodError ReductionExperimental Cost SavingsReference
RSM + ANN12%40%
Box-Behnken + LS-SVM8%35%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.